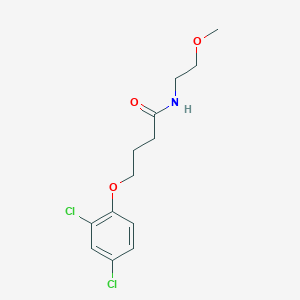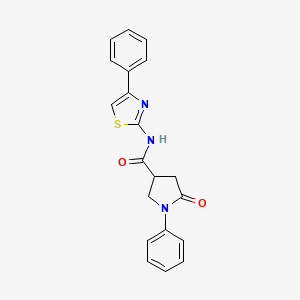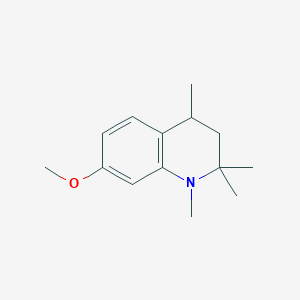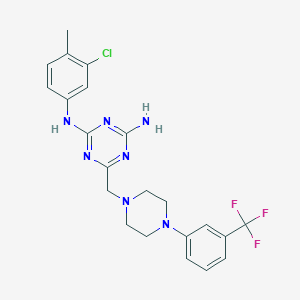![molecular formula C20H22N2O4 B14961417 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a phenyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate typically involves the following steps:
Formation of 2-Methoxyphenylpiperazine: This can be achieved by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Acylation: The resulting 2-methoxyphenylpiperazine is then acylated with phenyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 2-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]phenyl acetate.
Reduction: Formation of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate involves its interaction with specific molecular targets. The methoxyphenyl group is known to interact with various receptors in the body, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter levels and influence various physiological processes. The piperazine ring enhances the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A similar compound with a methoxyphenyl group attached to a piperazine ring.
1-(4-Methoxyphenyl)piperazine: Another similar compound with a methoxyphenyl group attached to a different position on the piperazine ring.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate is unique due to the presence of the phenyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other piperazine derivatives.
特性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-15(23)26-18-9-5-3-7-16(18)20(24)22-13-11-21(12-14-22)17-8-4-6-10-19(17)25-2/h3-10H,11-14H2,1-2H3 |
InChIキー |
JQEGHOZAYQZBPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide](/img/structure/B14961339.png)
![9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961341.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961359.png)





![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)

![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)

